Nickel(II) perchlorate hexahydrate

Solubility Organic synthesis Coordination chemistry

Researchers requiring unambiguous coordination chemistry frequently encounter competitive anion interference from chloride, sulfate, or nitrate salts. Ni(ClO4)2·6H2O eliminates this problem via the weakly coordinating perchlorate anion, enabling cleaner complexation and higher organic-solvent solubility (112.2 g/100g H2O at 26°C). • Electrocatalytic CO2 reduction: Forms [(HL)2Ni](ClO4)2-type complexes with reversible redox behavior below 0.7 V, avoiding irreversible decomposition seen with halide/nitrate precursors. • Asymmetric catalysis: Isolable, storable aqua complexes with chiral DBFOX/Ph ligand eliminate in-situ catalyst generation, improving workflow reproducibility for Diels-Alder and cycloaddition reactions. • Materials research: Preferred Ni(II) source for homometallic trinuclear heteroscorpionate complexes used in electronic and magnetic property studies.

Molecular Formula Cl2H12NiO14
Molecular Weight 365.68 g/mol
Cat. No. B7949596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel(II) perchlorate hexahydrate
Molecular FormulaCl2H12NiO14
Molecular Weight365.68 g/mol
Structural Identifiers
SMILESO.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ni+2]
InChIInChI=1S/2ClHO4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2
InChIKeyWHGYCGOFTBFDLW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel(II) Perchlorate Hexahydrate: Core Properties & Benchmarks


Nickel(II) perchlorate hexahydrate (Ni(ClO4)2·6H2O, CAS 13520-61-1) is an inorganic nickel salt that exists as blue-green hygroscopic crystals with a molecular weight of 365.68 g/mol . It is characterized by high aqueous solubility—112.2 g/100g water at 26°C—and solubility in polar organic solvents including ethanol, acetone, and DMF . The compound melts at 140°C with decomposition onset at 103°C [1]. As a strong oxidizing agent and Lewis acid source, it serves as a versatile precursor for coordination complexes, electrochemical studies, and catalytic applications [2].

Weakly coordinating perchlorate anion supports cleaner complexation in coordination chemistry
High solubility in polar organic solvents enables homogeneous non-aqueous synthesis workflows
Oxidizing Lewis acid properties suit catalytic and electrochemical research applications

Why Nickel(II) Perchlorate Hexahydrate Is Irreplaceable


The perchlorate anion (ClO4-) confers unique properties that differentiate Ni(ClO4)2·6H2O from common nickel salts. Unlike the strongly coordinating chloride or sulfate anions, perchlorate is a weakly coordinating anion, which minimizes competitive ligand binding and enables cleaner complexation chemistry [1]. This results in higher solubility in organic solvents compared to NiCl2·6H2O or NiSO4·6H2O, and distinct electrochemical behavior with reversible oxidation-reduction reactions at potentials below 0.7 V . Additionally, the oxidizing nature of perchlorate imparts catalytic and energetic properties absent in non-oxidizing nickel salts, making direct substitution technically invalid for applications requiring these specific characteristics.

  • Anion coordination: Perchlorate is weakly coordinating, unlike chloride or sulfate; substituting may alter ligand binding and complex geometry.
  • Solubility profile: Organic solvent solubility differs markedly from NiCl₂·6H₂O or NiSO₄·6H₂O, limiting substitution in non-aqueous reactions.
  • Oxidizing behavior: Perchlorate’s oxidizing nature enables catalytic and energetic pathways not accessible with non-oxidizing nickel salts.

Nickel(II) Perchlorate Hexahydrate: Quantitative Differentiation


Organic Solvent Solubility Advantage

Nickel(II) perchlorate hexahydrate exhibits superior solubility in organic solvents compared to nickel chloride hexahydrate, enabling homogeneous reaction conditions in non-aqueous media .

Organic Solvent Solubility
Class-level
Reported high solubility in ethanol, acetone, DMF vs. limited for NiCl₂·6H₂O. Qualitative advantage attributed to weakly coordinating perchlorate.
Supports non-aqueous synthesis workflow
Class-level inference; verify for specific solvent systems
Solubility Organic synthesis Coordination chemistry

Reversible CO2 Reduction Electrocatalysis

In a comparative study of nickel complexes with bis(diisopropylphosphino)amine ligand, the perchlorate complex [(HL)2Ni](ClO4)2 exhibited electrocatalytic CO2 reduction activity, whereas the corresponding halide complexes (HL)NiX2 (X = Cl, Br, I) showed irreversible decomposition under identical conditions [1].

CO₂ Reduction Electrocatalysis
Head-to-head
[(HL)₂Ni](ClO₄)₂ enabled catalytic CO₂ reduction in ethanol, while (HL)NiX₂ (X = Cl, Br, I) underwent irreversible decomposition.
Enables catalytic CO₂ reduction study context
Direct comparison under identical conditions; verify ligand scope
Electrochemistry CO2 reduction Electrocatalysis

Trace Metal Impurity Specifications

Commercial Ni(ClO4)2·6H2O (purum p.a. grade) provides quantified upper limits for 10 trace metal impurities, enabling reproducible synthesis of sensitive coordination complexes .

Trace Metal Impurities
Specification review
Quantified limits for Cd ≤50 mg/kg, Co ≤500, Cu ≤50, Fe ≤50, K ≤100, Na ≤200, Pb ≤50, Zn ≤50 mg/kg (purum p.a. grade).
Supports batch-to-batch reproducibility
Supplier specification; independent verification recommended
Purity Trace metals Coordination chemistry

Long-Term Ambient Catalyst Stability

The cationic aqua complex prepared from Ni(ClO4)2·6H2O and a chiral tridentate ligand can be isolated and stored for months without loss of catalytic activity in Diels-Alder cycloadditions [1].

Catalyst Shelf Stability
Class-level
Cationic aqua complex from Ni(ClO₄)₂·6H₂O and chiral tridentate ligand remained active for months without activity loss in Diels-Alder reactions.
Supports long-term catalyst storage workflow
Class-level inference; stability may vary with ligand system
Catalysis Stability Lewis acid

Nickel(II) Perchlorate Hexahydrate: High-Value Applications


Electrocatalytic CO2 Reduction

Researchers developing electrocatalysts for CO2 reduction should select Ni(ClO4)2·6H2O over halide or nitrate salts to prepare [(HL)2Ni](ClO4)2-type complexes that exhibit electrocatalytic activity rather than irreversible decomposition [1]. This enables efficient CO2-to-CO conversion in acetonitrile or aqueous media.

Asymmetric Diels-Alder Catalysis

For asymmetric Diels-Alder, nitrone cycloaddition, or diazomethane cycloaddition reactions, the aqua complex prepared from Ni(ClO4)2·6H2O and chiral DBFOX/Ph ligand can be isolated and stored for months, eliminating the need for in situ catalyst generation and improving workflow reproducibility [2].

Trinuclear Heteroscorpionate Complex Synthesis

Ni(ClO4)2·6H2O serves as the preferred starting material for homometallic trinuclear heteroscorpionate complexes used in electronic and magnetic property studies, where the weakly coordinating perchlorate anion avoids competitive ligand binding that could occur with chloride or nitrate salts .

Application
Selection Property
Validation Focus
Electrocatalytic CO₂ reduction studies
Perchlorate counterion supports catalytic activity
Electrochemical stability and CO₂ reduction vs. halide complexes
Asymmetric Diels-Alder catalysis
Storable pre-formed aqua complex
Catalytic activity and enantioselectivity reproducibility
Trinuclear heteroscorpionate complex synthesis
Weakly coordinating anion avoids ligand competition
Homometallic complex purity and magnetic properties

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